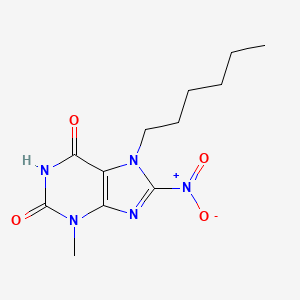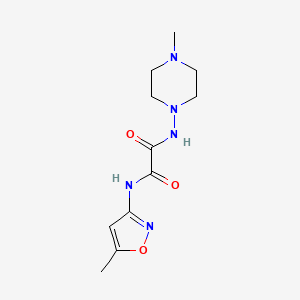
3-(4-Bromo-1H-pyrazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Bromo-1H-pyrazol-3-yl)pyridine” is a pyrazole derivative . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is reported to react with titanium tetrachloride to afford binary adducts .
Synthesis Analysis
The synthesis of pyrazolo [3,4- b ]pyridines has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-1H-pyrazol-3-yl)pyridine” is represented by the formula C8H6BrN3 . It has a molecular weight of 224.06 . The InChI key for this compound is LKKNQJJSEMQTHQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromo-1H-pyrazol-3-yl)pyridine” include a molecular weight of 224.06 . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism Studies
The compound 3-(4-Bromo-1H-pyrazol-3-yl)pyridine, under the name INCB018424, has been studied for its pharmacokinetics, metabolism, and excretion patterns in humans. INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, was absorbed rapidly, and its major metabolites were identified as hydroxylations on the cyclopentyl moiety. It was observed that after oral dosage, the compound was highly absorbed, with a significant portion excreted through urine and feces, indicating extensive metabolism. The study also noted minimal differences in concentrations between single and multiple dosing, pointing to a lack of accumulation in the system (Shilling et al., 2010).
Environmental Health and Exposure Studies
Several studies have focused on the environmental health aspects and exposure levels of related compounds, particularly organophosphorus (OP) and pyrethroid (PYR) pesticides, which often share structural similarities or are used in conjunction with pyrazole-based compounds. These studies have predominantly examined the exposure of various populations, including children, to these pesticides and their metabolites, such as 3-phenoxybenzoic acid and 3,5,6-trichloropyridinol. They assessed the extent of environmental exposure and its association with health outcomes, like neurobehavioral effects in children, and found widespread chronic exposure, often associated with agricultural activities (Babina et al., 2012), (Wang et al., 2016).
Pyrethroid Metabolites in Urinary Biomonitoring
Urinary biomonitoring studies involving pyrethroid metabolites like 3-phenoxybenzoic acid have provided insights into the exposure levels in different populations. The widespread and seasonally specific exposure to multiple hygiene and agriculture-PYRs in children and the general population has been documented. These studies are crucial for understanding the exposure patterns and potential health risks associated with these compounds (Ueyama et al., 2022), (Ueyama et al., 2009).
Safety and Hazards
The compound is classified under Hazard Statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-(4-bromo-1H-pyrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQAWYNVLARCIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-1H-pyrazol-3-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide](/img/structure/B2413353.png)


![[4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2413360.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide](/img/structure/B2413362.png)


![N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2413366.png)
![2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2413367.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2413369.png)
![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2413371.png)
